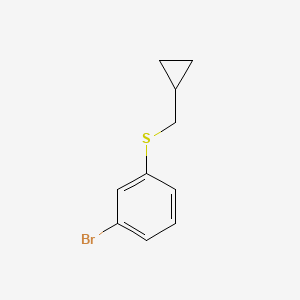

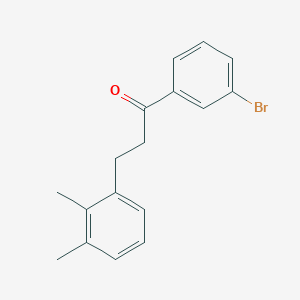

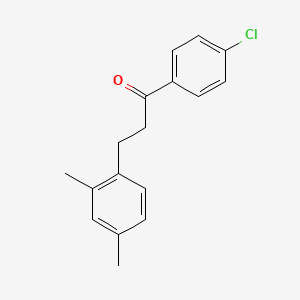

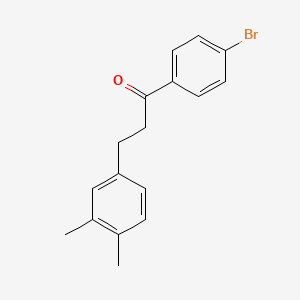

3-Bromophenyl cyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromophenyl cyclopentyl ketone (3-BPK) is a cyclic ketone that is used as a reagent in organic synthesis. It is also known as 3-bromocyclopentanone or cyclopentanone 3-bromophenyl. This molecule has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. In particular, its use in the synthesis of small organic molecules has been of great interest in recent years.

Applications De Recherche Scientifique

Metal-Dependent Reaction Tuning

The reactivity of cyclopentyl organometallic reagents, including those related to 3-bromophenyl cyclopentyl ketone structures, can be manipulated by changing the metal atom involved. Cyclopentylmagnesium bromide, for instance, reduces both aromatic and aliphatic aldehydes and ketones to their corresponding alcohols without forming C-C bonds. This selectivity extends to the reduction of substituted cyclic and polycyclic ketones as well as chiral alpha-oxygenated aliphatic ketones, showcasing good diastereoselectivity. In the presence of ZnCl2, these reagents undergo a typical Grignard addition to ketones, resulting in tertiary alcohols with complete diastereoselectivity. These reaction pathways have been applied to the asymmetric synthesis of medicinally important compounds (Roy et al., 2009).

Synthesis of Pseudo-Indoxyl Derivatives

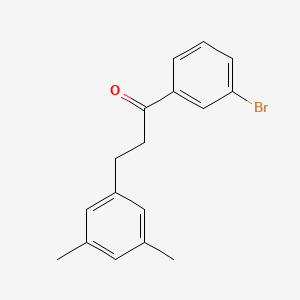

Ortho-bromophenyl sec-alkyl/sec-alkenyl ketones, which can be structurally related to or derived from this compound, have been utilized in the synthesis of pseudo-indoxyl derivatives through a process involving sequential SNAr followed by Smalley cyclization. This process is facilitated by copper salts and results in derivatives that exhibit unique fluorescent properties and broad Stokes shifts (Goriya & Ramana, 2013).

Gold-Catalyzed Cycloisomerization

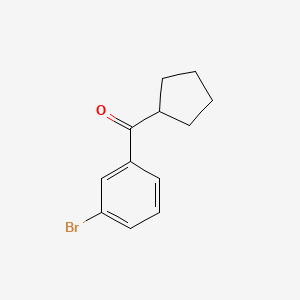

Computational and experimental studies have shed light on the mechanisms behind the gold-catalyzed cycloisomerization of bromoallenyl ketones, a category that includes this compound analogs. The research has revealed that the regiochemistry of these reactions is ligand-dependent, offering insights into the ligand-controlled regioselectivity of these processes (Xia et al., 2008).

Orientations Futures

The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.

Mécanisme D'action

Target of Action

It’s known that ketones can interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Brominated ketones are often used in organic synthesis, where they can undergo various reactions, including nucleophilic substitution and elimination . The bromine atom in the molecule can act as a leaving group, facilitating these reactions .

Biochemical Pathways

Ketones in general can participate in various biochemical pathways, including energy metabolism . They can serve as metabolic substrates, influencing energy homeostasis .

Pharmacokinetics

The compound’s molecular weight (25314 g/mol) and physical form (colorless liquid) suggest that it may have good bioavailability .

Result of Action

Brominated ketones can potentially undergo various reactions within cells, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromophenyl cyclopentyl ketone. For instance, the compound’s stability can be affected by exposure to air . Furthermore, the compound’s reactivity may be influenced by the pH and temperature of its environment .

Analyse Biochimique

Biochemical Properties

3-Bromophenyl cyclopentyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for certain enzymes, leading to the formation of new compounds through enzymatic reactions. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular metabolism and enhancing cell function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are crucial for the compound’s biochemical activity and its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its specific biochemical effects and overall impact on cellular function .

Propriétés

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGBIJBPTCLCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642562 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-44-1 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.